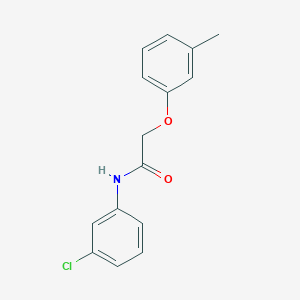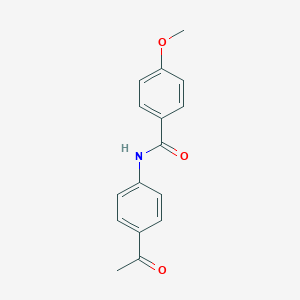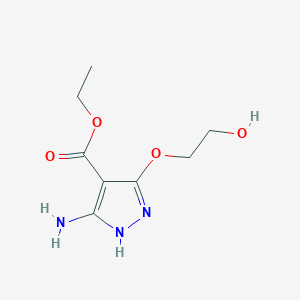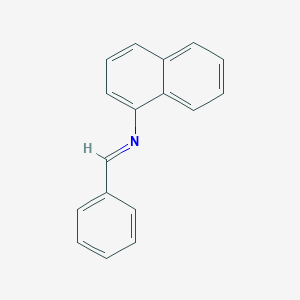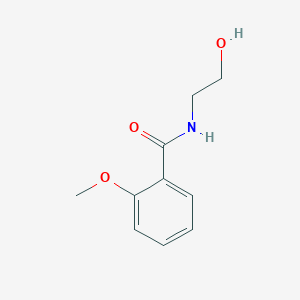![molecular formula C19H21IN2O B188279 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol CAS No. 315248-20-5](/img/structure/B188279.png)
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as L-755,807 and is a selective β3-adrenergic receptor agonist. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol' involves several steps including protection of the amine group, Grignard reaction, and reduction.
Starting Materials
2,3-dimethylindole, 4-iodoaniline, 2-bromo-1-phenylpropan-1-ol, magnesium, diethyl ether, tetrahydrofuran, acetic acid, sodium borohydride, methanol
Reaction
Protection of the amine group in 4-iodoaniline using acetic anhydride and acetic acid to form N-acetyl-4-iodoaniline, Formation of Grignard reagent by reacting N-acetyl-4-iodoaniline with magnesium in dry diethyl ether to form N-acetyl-4-iodophenylmagnesium bromide, Addition of 2-bromo-1-phenylpropan-1-ol to the Grignard reagent to form the intermediate 1-(4-iodophenyl)-3-(1-phenylpropan-2-yl)oxypropane, Reduction of the nitro group in the intermediate using sodium borohydride in methanol to form 1-(4-iodophenyl)-3-(1-phenylpropan-2-yl)propan-1-ol, Reaction of the product with 2,3-dimethylindole in tetrahydrofuran to form the final compound 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol.
作用机制
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a selective β3-adrenergic receptor agonist. When it binds to the β3-adrenergic receptor, it activates a signaling pathway that increases the activity of enzymes involved in the breakdown of fat and glucose. This leads to an increase in energy expenditure and improved insulin sensitivity.
生化和生理效应
In animal models, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of asthma and other respiratory diseases.
实验室实验的优点和局限性
One advantage of using 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol in lab experiments is its selectivity for the β3-adrenergic receptor. This allows for more precise targeting of metabolic pathways and reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential side effects of the compound. Other potential future directions include investigating its use in the treatment of asthma and other respiratory diseases, as well as exploring its potential applications in cancer therapy.
In conclusion, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a chemical compound with significant potential for scientific research in the fields of medicine and biochemistry. Its selectivity for the β3-adrenergic receptor makes it a promising candidate for the treatment of obesity, diabetes, and other metabolic disorders. Further research is needed to fully understand its mechanisms of action and potential applications in other areas of medicine.
科学研究应用
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to increase energy expenditure and improve insulin sensitivity in animal models. It has also been investigated for its potential use in the treatment of asthma and other respiratory diseases.
属性
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(4-iodoanilino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13-14(2)22(19-6-4-3-5-18(13)19)12-17(23)11-21-16-9-7-15(20)8-10-16/h3-10,17,21,23H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEAIIHDHPUTGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=C(C=C3)I)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387619 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-iodoanilino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol | |
CAS RN |
315248-20-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-iodoanilino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
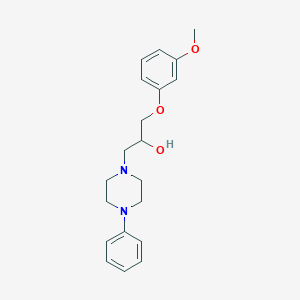
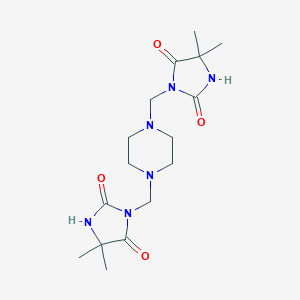
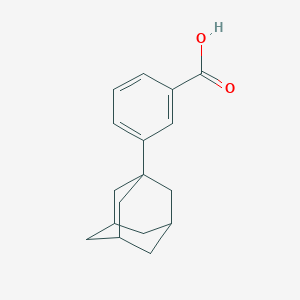
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)
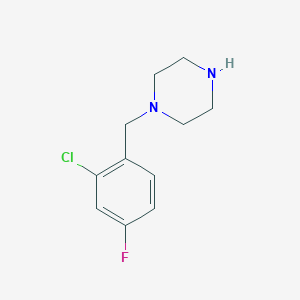
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
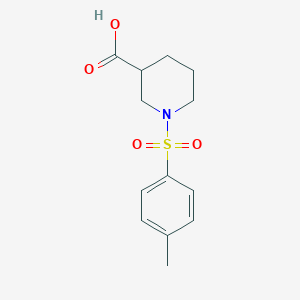
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
